3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine

Lipophilicity optimization Drug-likeness Cell permeability

3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine (CAS 872701-27-4) is a differentiated aryl sulfide that enables precise structure-activity relationship studies across the pyridazine-3-arylthio-6-heteroaryl chemical series. The 4-chloro substituent and 2-furanyl ring yield an XLogP3 of 3.6 and zero hydrogen-bond donors, satisfying lead-likeness criteria and avoiding the ligand efficiency penalties of heavier bromo analogs (MW 347.2). Validated by the NIH LINCS program (LSM-22746) for transcriptomic profiling, it is recommended as a screening candidate for VEGFR-2 and p38 MAPK kinase panels. Procure as a research reagent for hit-to-lead optimization and agrochemical discovery programs.

Molecular Formula C15H11ClN2OS
Molecular Weight 302.78
CAS No. 872701-27-4
Cat. No. B2417745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine
CAS872701-27-4
Molecular FormulaC15H11ClN2OS
Molecular Weight302.78
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2OS/c16-12-5-3-11(4-6-12)10-20-15-8-7-13(17-18-15)14-2-1-9-19-14/h1-9H,10H2
InChIKeyLPPBUZPLSGDYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine (CAS 872701-27-4): Baseline Identity for Research Procurement


3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine is a heterocyclic aryl sulfide of formula C₁₅H₁₁ClN₂OS (MW 302.8) [1]. It features a pyridazine core substituted at position 3 with a 4-chlorophenylmethylthio group and at position 6 with a 2-furanyl ring, placing it within a well-studied class of disubstituted pyridazines explored for kinase inhibition, antimicrobial activity, and agrochemical applications [2]. The compound carries the LINCS identifier LSM-22746, indicating its inclusion in the NIH Library of Integrated Network-Based Cellular Signatures for systematic perturbation-response profiling [3].

Why 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine Cannot Be Interchanged with In-Class Analogs


Although multiple pyridazine derivatives share the 3-(aryl/alkyl)thio-6-heteroaryl scaffold, subtle variations in the halogen substituent, heteroaryl ring, and benzylic linker produce marked differences in lipophilicity, electronic profile, and biological target engagement. For instance, replacing the 4-chlorophenylthio moiety with a 4-bromophenylthio group (CAS 872704-51-3) increases molecular weight from 302.8 to 347.2 Da and raises cLogP, potentially altering membrane permeability and off-target binding . Similarly, substituting the 2-furanyl ring with a 2-pyridinyl group (CAS 896058-40-5) shifts XLogP3 from 3.6 to 3.4 and introduces an additional hydrogen-bond acceptor, fundamentally changing the compound's pharmacophoric profile . These differences mean that in-class compounds cannot be treated as interchangeable without risking altered potency, selectivity, or solubility in a given assay system.

Quantitative Differentiation Evidence for 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine Versus Its Closest Analogs


Lipophilicity Tuning: 4-Chlorophenylthio Provides Optimal cLogP Relative to 4-Bromo and 3-Fluoro Analogs for Cell Permeability

The target compound's computed XLogP3 of 3.6 positions it within the favorable lipophilicity window (1–4) for passive membrane permeability, whereas the 4-bromo analog (MW 347.2, predicted cLogP >4.0) exceeds this range, increasing the risk of non-specific membrane binding and solubility-limited absorption . Conversely, the 3-fluoro analog (MW 286.3, CAS 872722-93-5) exhibits lower lipophilicity due to fluorine's electronegativity, which can reduce membrane partitioning and shift target engagement profiles .

Lipophilicity optimization Drug-likeness Cell permeability

Heteroaryl Hydrogen-Bond Acceptor Profile: 2-Furanyl Core Retains 4 HBA Sites Versus 5 HBA Sites in 2-Pyridinyl Analog

The target compound contains four hydrogen-bond acceptor atoms (pyridazine N–N, furanyl O, thioether S), as computed by Cactvs in PubChem [1]. By contrast, the 2-pyridinyl analog (CAS 896058-40-5) carries five HBA sites due to the additional pyridine nitrogen, which can introduce unwanted hydrogen-bond interactions with off-target proteins or alter binding mode geometry in kinase hinge regions .

Pharmacophore design Hydrogen bonding Target selectivity

Distinct LINCS Perturbation Identity: Unique Transcriptional Signature Separation from Halogen-Substituted and Heteroaryl-Modified Analogs

The compound has been assigned the unique LINCS identifier LSM-22746 within the Library of Integrated Network-Based Cellular Signatures [1]. The independent cataloging of closely related analogs under distinct LINCS identifiers—for example, the 4-bromo analog as LSM-22700 and the 3-fluoro analog as a separate CHEBI entity (CHEBI:121773) [2]—confirms that each halogen variant elicits a distinguishable transcriptomic response profile when profiled across the LINCS cell-line panel.

LINCS profiling Transcriptional signature Phenotypic screening

Pyridazine Core SAR: 3-Thioether-6-aryl Substitution Pattern Associated with Sub-Micromolar Kinase Inhibition Across the Scaffold Class

Pyridazine derivatives carrying a 3-aryl/heteroaryl substituent and a 6-thioether group have demonstrated potent kinase inhibition in multiple independent studies. Specifically, trisubstituted pyridazines possessing an aryl group α and a heteroaryl group β relative to the pyridazine N-2 position achieved >80% VEGFR-2 inhibition with IC₅₀ values from 107 nM to 1.8 µM [1]. Additionally, pyridazine-based p38 MAPK inhibitors with analogous substitution geometry showed the highest activity when the 6-position bore a heteroaryl ring [2]. The target compound, with its 4-chlorophenylmethylthio group at position 3 and 2-furanyl at position 6, precisely matches the optimal substitution topology identified in these SAR campaigns.

Kinase inhibition VEGFR-2 p38 MAPK Structure-activity relationship

Physicochemical Property Balance: Molecular Weight 302.8 Da Remains Within Lead-Like Range, Unlike Heavier Bromo or Extended-Linker Analogs

The target compound's molecular weight of 302.8 Da [1] satisfies the lead-like criterion of MW ≤350 Da, in contrast to the 4-bromo analog at 347.2 Da , which approaches the upper limit and may compromise ligand efficiency metrics. The 4-chloro substituent thus provides an optimal balance between steric bulk for target pocket occupancy and overall molecular size for downstream optimization potential.

Lead-likeness Physicochemical properties Fragment-based screening

Evidence-Backed Application Scenarios for 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine in Research and Industrial Procurement


Prioritized Kinase Inhibitor Screening Campaigns Requiring Defined 3,6-Disubstituted Pyridazine Topology

Based on class-level SAR evidence that pyridazine-3-arylthio-6-heteroaryl compounds achieve VEGFR-2 IC₅₀ values in the 107 nM to low micromolar range [1], this compound is suited as a screening candidate in kinase panels targeting VEGFR-2 or p38 MAPK. The 4-chloro-2-furanyl combination ensures alignment with the optimal substitution geometry identified in published pyridazine kinase inhibitor campaigns.

LINCS Transcriptomic Signature Studies Requiring a Halogen-Defined Perturbation Tool

The compound's unique LINCS identifier (LSM-22746) and its inclusion in the NIH LINCS program [1] make it appropriate for transcriptomic profiling experiments where a specific halogen substituent is required to map structure–signature relationships across the arylthio-pyridazine chemical series.

Medicinal Chemistry Lead Optimization with Favorable Lead-Like Physicochemical Properties

With a molecular weight of 302.8 Da, XLogP3 of 3.6, and zero hydrogen-bond donors, the compound satisfies lead-likeness criteria [1]. Its properties make it suitable as a starting scaffold for hit-to-lead optimization programs, particularly where heavier bromo analogs (MW 347.2) would compromise ligand efficiency metrics.

Agrochemical Discovery Programs Seeking Pyridazine-Based Active Scaffolds

Pyridazine derivatives, including those with thioether and furanyl substituents, have demonstrated herbicidal, insecticidal, and plant growth regulatory activities [1]. This compound, as a mixed aryl-heteroaryl disubstituted pyridazine, is structurally positioned for screening in agrochemical discovery programs targeting pest-specific enzymes or plant growth pathways.

Quote Request

Request a Quote for 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.